3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. These compounds have garnered significant interest due to their potential therapeutic applications, particularly in the field of oncology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Preparation Methods
The synthesis of 3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperidine to form the intermediate 2-chlorobenzylpiperidine. This intermediate is then reacted with a suitable triazole precursor under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl moiety, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: It has been investigated for its anti-cancer properties, particularly in inhibiting the proliferation of cancer cells
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ubiquitin specific peptidase 28 (USP28), a protein associated with cancer progression . By binding to USP28, the compound disrupts its function, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. Additionally, it affects various signaling pathways involved in cell cycle regulation and epithelial-mesenchymal transition (EMT) .
Comparison with Similar Compounds
3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other [1,2,3]triazolo[4,5-d]pyrimidine derivatives, such as:
Compound 19: Known for its potent inhibition of USP28 with high selectivity.
Compound 27: Identified as a reversible inhibitor of lysine specific demethylase 1 (LSD1), showing significant anti-cancer activity. The uniqueness of this compound lies in its specific structural features and its ability to target multiple pathways, making it a versatile compound for therapeutic applications.
Properties
Molecular Formula |
C16H17ClN6 |
---|---|
Molecular Weight |
328.8g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-piperidin-1-yltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C16H17ClN6/c17-13-7-3-2-6-12(13)10-23-16-14(20-21-23)15(18-11-19-16)22-8-4-1-5-9-22/h2-3,6-7,11H,1,4-5,8-10H2 |
InChI Key |
RHNNFIDMLJYXSZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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